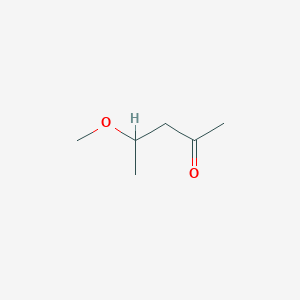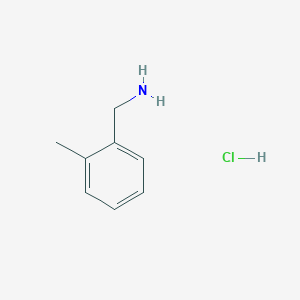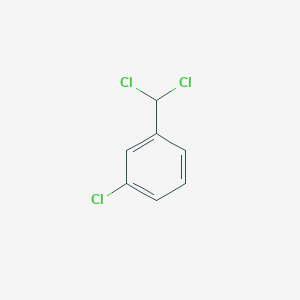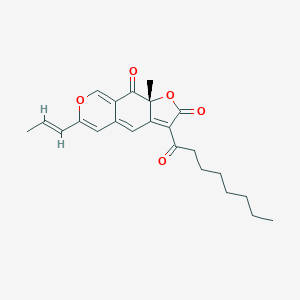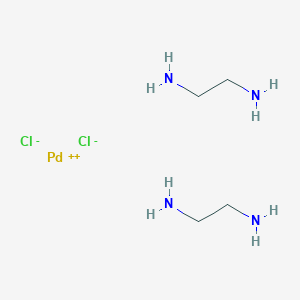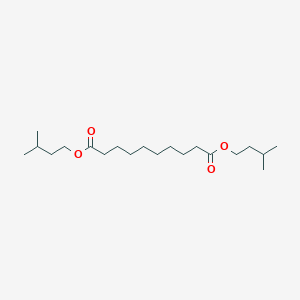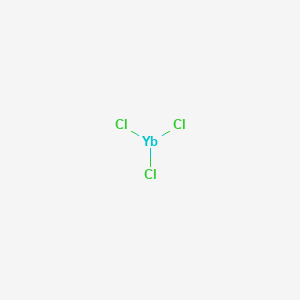
Ytterbium chloride
Overview
Description
Ytterbium chloride is an inorganic chemical compound with the formula YbCl₃. It is a white powder that is soluble in water and has significant chemical interest due to its ability to form Yb³⁺ ions. This compound is used in various applications, including as a catalyst in organic synthesis and in the production of other ytterbium compounds .
Mechanism of Action
Target of Action
Ytterbium (III) chloride (YbCl3) is an inorganic chemical compound . It primarily targets aryl halides and acts as a catalyst for their reductive dehalogenation . It is also used as a precursor in the synthesis of nanomaterials .
Mode of Action
Ytterbium (III) chloride reacts with nickel (II) chloride (NiCl2) to form a very effective catalyst for the reductive dehalogenation of aryl halides . This reaction is facilitated by the valence electron configuration of Yb+3 (from YbCl3), which is 4f13 5s2 5p6 . This configuration has crucial implications for the chemical behavior of Yb+3 .
Biochemical Pathways
It’s known that the size of yb+3 governs its catalytic behavior and biological applications . The small size of Yb+3 produces fast catalytic behavior and an atomic radius (0.99 Å) comparable to many biologically important ions .
Pharmacokinetics
It’s known that ytterbium (iii) chloride is soluble in water , which could potentially influence its bioavailability.
Result of Action
Ytterbium (III) chloride acts as a catalyst for the reductive dehalogenation of aryl halides . It’s also used as a precursor in the synthesis of nanomaterials . In the presence of NiCl2, it forms a very effective catalyst . It’s also known to be poisonous if injected, and mildly toxic by ingestion .
Action Environment
The action of Ytterbium (III) chloride can be influenced by environmental factors such as temperature and pH . For example, the formation of certain compounds is favored at lower temperatures . Additionally, the compound’s action can be influenced by the presence of other ions in the environment .
Biochemical Analysis
Biochemical Properties
Ytterbium Chloride is known to react with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides . This suggests that this compound can interact with certain enzymes and proteins to facilitate biochemical reactions .
Cellular Effects
Research has shown that this compound can have significant effects on cellular function. For instance, studies on mice have shown that this compound can cause oxidative stress, leading to inflammatory and pathological lesions . This suggests that this compound can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to cause oxidative stress suggests that it may interact with biomolecules in a way that disrupts normal cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause changes in cellular function over time . For example, studies on mice have shown that exposure to this compound can lead to increased oxidative damage over a 30-day period .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models. These studies have shown that the effects of this compound can vary with different dosages . For example, high doses of this compound have been shown to cause significant oxidative damage in mice .
Metabolic Pathways
Its ability to cause oxidative stress suggests that it may interact with certain enzymes and cofactors .
Subcellular Localization
Its ability to cause oxidative stress suggests that it may be localized in certain compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrous ytterbium chloride can be produced by the ammonium chloride route. In this method, ytterbium oxide (Yb₂O₃) is heated with ammonium chloride (NH₄Cl) to produce the ammonium salt of the pentachloride: [ \text{Yb}_2\text{O}_3 + 10 \text{NH}_4\text{Cl} \rightarrow 2 (\text{NH}_4)_2\text{YbCl}_5 + 6 \text{H}_2\text{O} + 6 \text{NH}_3 ] The ammonium salt is then decomposed to yield anhydrous this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the direct chlorination of ytterbium metal or its oxide at high temperatures. This process involves passing chlorine gas over ytterbium metal or oxide, resulting in the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Ytterbium chloride undergoes various chemical reactions, including:
Reduction: this compound can be reduced to ytterbium metal using reducing agents such as lithium or sodium.
Oxidation: It can be oxidized to ytterbium oxide (Yb₂O₃) when exposed to oxygen at high temperatures.
Substitution: this compound can react with other halides to form mixed halides.
Common Reagents and Conditions:
Reduction: Lithium or sodium in an inert atmosphere.
Oxidation: Oxygen or air at elevated temperatures.
Substitution: Other halides such as fluorides or bromides.
Major Products Formed:
Reduction: Ytterbium metal.
Oxidation: Ytterbium oxide.
Substitution: Mixed halides such as ytterbium fluoride or ytterbium bromide.
Scientific Research Applications
Ytterbium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of acetals and in the reductive dehalogenation of aryl halides.
Biology: this compound is used as a calcium ion probe and in DNA microarrays.
Medicine: It is used in the development of new pharmaceuticals and as a contrast agent in medical imaging.
Industry: this compound is used in the production of optical glasses, structural ceramics, and electrical components
Comparison with Similar Compounds
- Terbium chloride (TbCl₃)
- Lutetium chloride (LuCl₃)
- Europium chloride (EuCl₃)
- Samarium chloride (SmCl₃)
- Thulium chloride (TmCl₃)
Ytterbium chloride stands out due to its unique combination of small ionic radius and high catalytic activity, making it particularly useful in both industrial and research applications.
Properties
IUPAC Name |
trichloroytterbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Yb/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLHRQNQYIJFFX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Yb](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white odorless beads; [MSDSonline] | |
| Record name | Ytterbium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8719 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10361-91-8 | |
| Record name | Ytterbium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ytterbium trichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ytterbium chloride (YbCl3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q1: What is the molecular formula and weight of Ytterbium chloride hexahydrate?
A1: this compound hexahydrate has the molecular formula YbCl3•6H2O and a molecular weight of 387.48 g/mol.
Q2: What does the near-infrared absorption spectra of frozen this compound solutions reveal?
A2: The spectra show two broad lines indicating a Stark splitting of 60 cm-1 of the excited 2F5/2 level of the Yb3+ ion. This suggests that Yb3+ ions in frozen solutions have crystalline or quasi-crystalline surroundings. []
Q3: Can you describe the crystal structure of this compound phenanthroline?
A3: this compound phenanthroline ([YbCl4]·[C12H8N2]·(H2O)) crystallizes with the Yb atom coordinated by six Cl atoms. Two Cl2 and two Yb atoms form a plane quadrilateral. The molecular structure is stabilized by intramolecular and intermolecular hydrogen bonds (O—H…Cl, O—H…O, O—H…N). []
Q4: How does the presence of this compound affect the thermal conduction in spin-lattice relaxation experiments?
A4: Studies on this compound hexahydrate (YbCl3 • 6 H2O) revealed that poor heat transfer in liquid helium can lead to significant deviations in the field dependence of the spin-lattice relaxation time constant, particularly at strong magnetic fields. []
Q5: How does this compound catalyze the synthesis of functionalized benzimidazoles and perimidines?
A5: this compound catalyzes the condensation of aryl diamines with β-carbonyl compounds, yielding functionalized benzimidazoles and perimidines. The proposed mechanism involves lanthanide-activated C-C bond cleavage. []
Q6: Can this compound catalyze Diels-Alder reactions?
A6: Yes, this compound effectively catalyzes Diels-Alder reactions of unactivated dienes with α,β-unsaturated ketones and aldehydes at room temperature, resulting in products with high regio- and stereoselectivities. [] Additionally, it catalyzes the Diels-Alder reaction of acrylate with furan, with reaction conditions influencing yield and stereoselectivity. []
Q7: What is the role of this compound in the synthesis of acetic acid from methane and carbon monoxide?
A7: In combination with potassium peroxodisulfate (K2S2O8), Ytterbium oxide promotes the direct synthesis of acetic acid from methane and carbon monoxide in trifluoroacetic acid at 80°C. Ytterbium oxide exhibits higher reactivity compared to other Ytterbium compounds like Ytterbium sulfide, chloride, and acetate. []
Q8: Can this compound be used for the synthesis of 1,5-benzodiazepin-2-yl-phosphonates?
A8: Yes, this compound catalyzes a one-pot, three-component condensation of o-diaminobenzene, 1,3-diketone, and diethyl phosphite to efficiently synthesize 1,5-benzodiazepin-2-yl-phosphonates under mild conditions. []
Q9: Is this compound effective in reductive dehalogenation reactions?
A9: Nanometric sodium hydride, when used with catalytic amounts of this compound or a mixture of this compound and transition metal chloride, exhibits high reactivity for the reductive dehalogenation of aryl halides. The catalytic activity of lanthanide chlorides decreases as the atomic number of rare earth elements increases. Combining this compound and a transition metal chloride shows a significant synergistic effect in these reactions. []
Q10: How does this compound interact with DMPC bilayers based on computational studies?
A10: Molecular dynamics simulations demonstrate that DMPC bilayers can adsorb significant concentrations of Yb3+ without significant disruption to the overall membrane structure. Yb3+ ions bind strongly to lipids, inducing a slight decrease in area per lipid, a slight increase in aliphatic chain ordering and bilayer thickness, and a two-fold increase in area compressibility modulus, indicating increased bilayer rigidity. []
Q11: How do ligands influence the catalytic activity of Ytterbium in the carboxylation of methane?
A11: The ligand present with the Ytterbium element significantly affects the yield of acetic acid formed via carboxylation of methane in trifluoroacetic acid. The order of ligand effectiveness in facilitating acetic acid formation is oxide > acetate > chloride > sulfide. Sulfide ligands strongly inhibit the reaction. []
Q12: How does this compound affect total protein levels in the liver and heart of female rabbits?
A12: Studies on female rabbits revealed that this compound treatment resulted in lower total protein levels in both the liver and heart compared to untreated rabbits. [, ]
Q13: What are the effects of this compound administration on tissue distribution and histological changes in rats?
A13: Intravenous administration of this compound in rats led to its accumulation primarily in the liver, spleen, and bone. High doses resulted in the formation of xenobiotic granulomas in the spleen. [, ]
Q14: How is this compound used as a fecal indicator in animal studies?
A14: this compound serves as an external marker for estimating fecal output in animals. It has been compared to other indicators like chromium oxide (Cr2O3) and indigestible neutral detergent fiber (iNDF). While this compound provides accurate fecal output estimations with a single daily dose and collection, its diurnal fecal excretion patterns differ from Cr2O3 and exhibit considerable variation. [, , , , , ]
Q15: How does this compound help study the phase transitions of phosphatidylcholine vesicles?
A15: this compound acts as a shift reagent in nuclear magnetic resonance (NMR) studies, resolving inner and outer choline methyl resonances in phosphatidylcholine vesicles. By monitoring changes in NMR line widths, researchers can study the gel-to-liquid-crystalline phase transitions in these vesicles and observe how different factors, such as the presence of ions, affect the transitions in each bilayer leaflet. []
Q16: How is this compound detected and quantified in biological samples?
A16: Atomic absorption spectrophotometry is a common method for quantifying this compound in biological samples. []
Q17: What is the role of this compound in determining inorganic phosphate levels in biological samples?
A17: this compound, in combination with pyrocatechol violet, forms a complex that changes color from blue to yellow upon binding to phosphate. This colorimetric shift allows for the qualitative and quantitative determination of inorganic phosphate in biological samples like urine and serum. []
Q18: How is this compound used in holographic displays?
A18: this compound (specifically, NaYbCl4) can be used as an up-conversion material in volumetric screens for holographic displays. In this application, the screen, positioned amidst an array of spherical mirrors, displays a hologram. The mirrors then project the image, creating a 360° viewing experience for multiple viewers simultaneously. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)
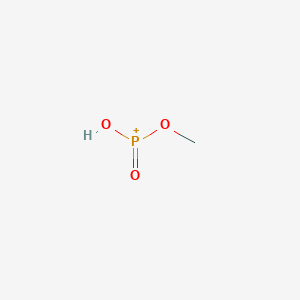

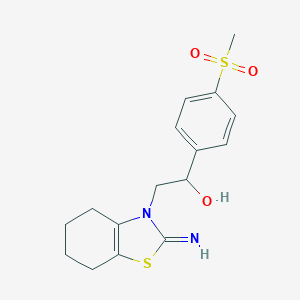
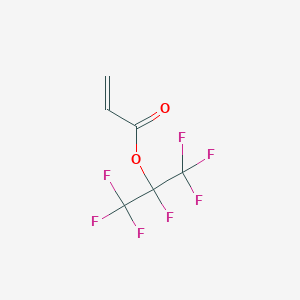
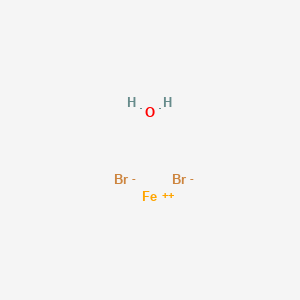
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
